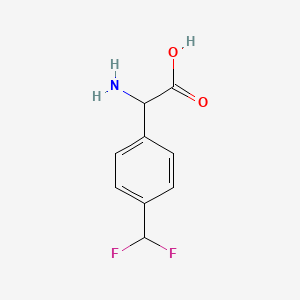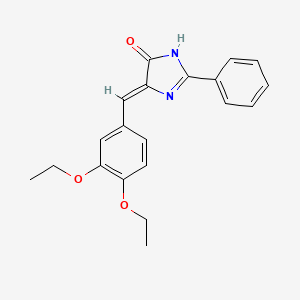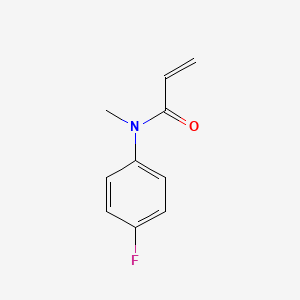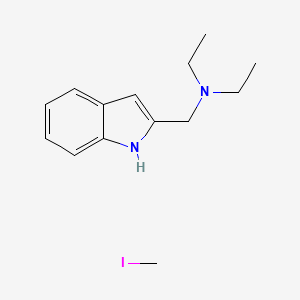![molecular formula C22H21FN4O2S B13357866 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357866.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, a fluorophenyl group, and a cyano group, which may contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” likely involves multiple steps, including the formation of the quinazolinone core, introduction of the fluorophenyl group, and attachment of the cyano group. Typical reaction conditions may include:
Formation of Quinazolinone Core: This step may involve the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Introduction of Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of Cyano Group: This step may involve the use of a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form corresponding reduced derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Wissenschaftliche Forschungsanwendungen
“N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” may have various scientific research applications, including:
Chemistry: The compound may be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other quinazolinone derivatives, fluorophenyl compounds, and cyano-containing compounds. Examples include:
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib or erlotinib.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine or fluticasone.
Cyano-Containing Compounds: Compounds with a cyano group, such as cyanocobalamin or cyanogen bromide.
Uniqueness
The uniqueness of “N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide” lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. This combination may make it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C22H21FN4O2S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H21FN4O2S/c1-14(2)22(3,13-24)26-19(28)12-30-21-25-18-7-5-4-6-17(18)20(29)27(21)16-10-8-15(23)9-11-16/h4-11,14H,12H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
YUNXJSGNFCLSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)

![N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B13357796.png)

![2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13357821.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357842.png)
![tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13357845.png)

![1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13357849.png)
![4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)
